

Avenaciolide: A Bicyclic Bis-Butyrolactone with Diverse Biological Activities

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide is a naturally occurring bicyclic bis-butyrolactone first isolated from the fungus Aspergillus avenaceus.[1] It has since been identified in other fungal species, including Neosartorya fischeri. Structurally, it belongs to the furofuranone family of natural products.[2] Avenaciolide has garnered significant interest in the scientific community due to its diverse and potent biological activities, which include antifungal, anti-cancer, and antibacterial properties. This technical guide provides a comprehensive overview of the core chemical and biological aspects of avenaciolide, with a focus on its structure, mechanisms of action, and the experimental protocols used to elucidate its functions.

Chemical Structure and Properties

Avenaciolide is characterized by a bicyclic bis-butyrolactone core. Its chemical properties are summarized in the table below.



Property	Value	
Molecular Formula	C15H22O4[3][4]	
Molecular Weight	266.33 g/mol [3][4]	
IUPAC Name	(3aR,4R,6aR)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione[4]	
CAS Number	16993-42-3[3]	
Appearance	White to off-white solid	
Solubility	Soluble in ethanol, methanol, DMF, and DMSO; Poor water solubility.[5]	

Biological Activities

Avenaciolide exhibits a range of biological activities, making it a promising candidate for further investigation in drug development.

Antifungal Activity

Avenaciolide was initially identified as an antifungal agent.[1] Its activity has been demonstrated against various fungal species. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antifungal efficacy.

Fungal Species	Compound	MIC (μg/mL)	Reference
Aspergillus fumigatus	Avenaciolide Analogs	> 32	[2]
Candida albicans	(E)-3-(furan-2- yl)acrylic acid (analog)	64 - 512	[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol is based on the broth microdilution method.

• Inoculum Preparation:



- Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days to allow for sporulation.
- Prepare a conidial suspension by flooding the culture with sterile 0.85% saline containing
 0.025% Tween 20 and gently probing the surface.
- Adjust the spore concentration to approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.

• Drug Dilution:

- Prepare a stock solution of **avenaciolide** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of **avenaciolide** in a 96-well microtiter plate using RPMI-1640 medium to achieve a final concentration range (e.g., 0.03 to 32 μg/mL).

Incubation:

- \circ Add 100 μ L of the fungal inoculum to each well containing 100 μ L of the diluted avenaciolide.
- Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
- Incubate the plates at 35°C for 48 hours.

MIC Determination:

 The MIC is defined as the lowest concentration of avenaciolide that causes a significant inhibition of visible fungal growth compared to the growth control. For some fungi, this may be a 50% growth inhibition (MIC₅₀).

Anti-Cancer Activity in Malignant Meningioma

Avenaciolide has shown potent anti-cancer activity against human malignant meningioma cells.[7][8] Its mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[7][8]



Cell Line	Compound	IC50 (μM)	Reference
HKBMM (Malignant Meningioma)	Avenaciolide	~160	[8]
Ben-Men-1, IOMM- Lee (Meningioma)	Various FDA- approved drugs	-	[9]

Experimental Protocol: Cell Viability Assay (CCK-8)

· Cell Culture:

- Culture human malignant meningioma cells (e.g., HKBMM) in a suitable medium (e.g., Ham's F12 medium with 15% FBS) at 37°C in a 5% CO₂ incubator.
- Seed the cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

• Drug Treatment:

- $\circ~$ Treat the cells with various concentrations of avenaciolide (e.g., 0-240 $\mu\text{M})$ for 24 hours. [8]
- Include a vehicle control (medium with the same concentration of solvent used to dissolve avenaciolide).

· Cell Viability Measurement:

- Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.

• Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.



• Determine the IC₅₀ value, the concentration of **avenaciolide** that causes 50% inhibition of cell viability.

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

- Cell Culture and Treatment:
 - Culture meningioma cells on glass-bottom dishes.
 - Treat the cells with avenaciolide (e.g., 200 μM) for 1-1.5 hours.[8]
- ROS Detection:
 - \circ Add a fluorescent ROS indicator, such as CellROX Green (5 μ M), to the cells and incubate for 30 minutes.[8]
 - Wash the cells with PBS.
- Imaging:
 - Observe the fluorescence using a fluorescence microscope. An increase in green fluorescence indicates an increase in ROS levels.

Experimental Protocol: Caspase-3 and Caspase-9 Activation Assay (Western Blot)

- Protein Extraction:
 - Treat meningioma cells with avenaciolide for a specified time (e.g., 24 hours).
 - Lyse the cells in a suitable lysis buffer to extract total protein.
 - Determine the protein concentration using a standard method (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a PVDF membrane.



- Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
- Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved caspase-9. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
- Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

Detection:

Detect the protein bands using a chemiluminescent substrate and an imaging system. An
increase in the cleaved forms of caspase-3 and caspase-9 indicates the activation of the
apoptotic pathway.

Signaling Pathway: Avenaciolide-Induced Apoptosis

The diagram below illustrates the proposed signaling pathway for **avenaciolide**-induced apoptosis in malignant meningioma cells.



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Avenaciolide-induced ROS-mediated apoptosis pathway.

Antibacterial Activity against MRSA

Avenaciolide and its derivatives have shown significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[10] The mechanism of action involves the inhibition of MurA, a key enzyme in the biosynthesis of the bacterial cell wall.[11]

Bacterial Strain	Compound	MIC (μg/mL)	Reference
S. aureus	RWJ-3981 (Avenaciolide analog)	4 - 32	[3]



Experimental Protocol: MurA Enzyme Inhibition Assay

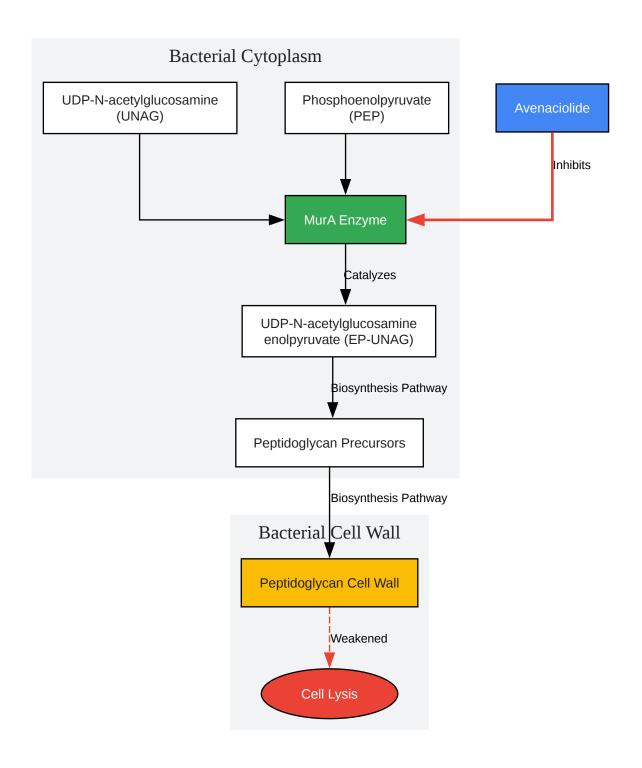
This protocol is based on measuring the release of inorganic phosphate from the MurAcatalyzed reaction.

- Reaction Mixture Preparation:
 - Prepare a reaction buffer (e.g., 25 mM Tris-HCl, pH 7.8).
 - The substrates for the MurA enzyme are phosphoenolpyruvate (PEP) and UDP-Nacetylglucosamine (UNAG).
- Enzyme Inhibition Assay:
 - In a microplate well, incubate the MurA enzyme (e.g., 100 nM) with various concentrations
 of avenaciolide for 10 minutes at room temperature.[3]
 - Initiate the enzymatic reaction by adding the substrates PEP (e.g., 20 μM) and UNAG (e.g., 75 μM).[3]
 - Incubate the reaction for 30 minutes at 37°C.
- Phosphate Detection:
 - Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
 - Measure the absorbance at a specific wavelength (e.g., 650 nm).
- Data Analysis:
 - Calculate the percentage of MurA inhibition for each concentration of avenaciolide.
 - Determine the IC₅₀ value, the concentration of avenaciolide that causes 50% inhibition of MurA activity.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis by Avenaciolide



The following diagram illustrates how **avenaciolide**'s inhibition of MurA disrupts the synthesis of the bacterial cell wall.



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Avenaciolide inhibits MurA, disrupting cell wall synthesis.



Synthesis and Isolation

Total Synthesis

The total synthesis of dl-**avenaciolide** was first reported by Parker and Johnson in 1973.[3] The synthesis is a multi-step process. A detailed, step-by-step protocol can be found in the original publication (J. Org. Chem. 1973, 38, 14, 2489–2496).

Isolation from Fungal Cultures

Avenaciolide can be isolated from the culture broths of Aspergillus avenaceus or Neosartorya fischeri.

Experimental Protocol: Isolation and Purification of Avenaciolide

- Fungal Culture:
 - Inoculate a suitable liquid medium with the fungal strain.
 - Incubate the culture under appropriate conditions (e.g., 25°C, shaking at 250 rpm) for a sufficient period to allow for the production of secondary metabolites.
- Extraction:
 - Separate the fungal mycelium from the culture broth by filtration.
 - Extract the culture broth with an organic solvent such as dichloromethane (CH₂Cl₂).[8]
 - Concentrate the organic extract under reduced pressure to obtain a crude extract.
- Purification:
 - Subject the crude extract to silica gel column chromatography.
 - Elute the column with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the different components.
 - Collect the fractions and monitor them by thin-layer chromatography (TLC).



- Combine the fractions containing **avenaciolide** and concentrate them.
- Characterization:
 - Confirm the identity and purity of the isolated avenaciolide using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparing the data with reported values.[8]

Conclusion

Avenaciolide is a fascinating natural product with a unique bicyclic bis-butyrolactone structure and a remarkable spectrum of biological activities. Its ability to act as an antifungal, anti-cancer, and antibacterial agent highlights its potential as a lead compound for the development of new therapeutics. The mechanisms of action, particularly the induction of ROS-mediated apoptosis in cancer cells and the inhibition of the essential bacterial enzyme MurA, provide a solid foundation for further research and drug design efforts. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in exploring the multifaceted properties of avenaciolide. Further investigations into its synthesis, biological evaluation, and structure-activity relationships are warranted to fully unlock its therapeutic potential.

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